H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH
Description
This compound is a synthetic peptide composed of alternating DL-configured amino acids, including valine (Val), glutamine (Gln), tyrosine (Tyr), proline (Pro), glutamate (Glu), histidine (His), aspartate (Asp), lysine (Lys), phenylalanine (Phe), leucine (Leu), methionine (Met), xiThreonine (xiThr), serine (Ser), and glycine (Gly). The DL configuration indicates racemic mixtures (D- and L-isomers) at each chiral center, which may enhance metabolic stability compared to L-isomer-only peptides by resisting enzymatic degradation .
Properties
IUPAC Name |
5-[[1-[2-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[2-[[1-[[1-[2-[[1-[[6-amino-1-[[2-[[1-[[1-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[1-[2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C141H207N31O35S/c1-77(2)63-97(157-128(193)100(66-84-33-18-14-19-34-84)159-122(187)93(39-24-27-58-144)154-130(195)102(71-114(182)183)161-132(197)107-40-28-59-170(107)139(204)104(70-88-72-147-76-150-88)164-124(189)95(52-54-113(180)181)156-137(202)117(81(9)10)168-134(199)109-42-29-60-171(109)138(203)103(68-86-43-47-89(175)48-44-86)163-123(188)94(51-53-110(145)177)155-135(200)115(146)79(5)6)126(191)153-92(38-23-26-57-143)121(186)158-99(65-83-31-16-13-17-32-83)120(185)149-73-111(178)151-96(55-62-208-12)125(190)169-118(82(11)174)140(205)172-61-30-41-108(172)133(198)166-106(75-173)131(196)152-91(37-22-25-56-142)119(184)148-74-112(179)167-116(80(7)8)136(201)162-98(64-78(3)4)127(192)160-101(67-85-35-20-15-21-36-85)129(194)165-105(141(206)207)69-87-45-49-90(176)50-46-87/h13-21,31-36,43-50,72,76-82,91-109,115-118,173-176H,22-30,37-42,51-71,73-75,142-144,146H2,1-12H3,(H2,145,177)(H,147,150)(H,148,184)(H,149,185)(H,151,178)(H,152,196)(H,153,191)(H,154,195)(H,155,200)(H,156,202)(H,157,193)(H,158,186)(H,159,187)(H,160,192)(H,161,197)(H,162,201)(H,163,188)(H,164,189)(H,165,194)(H,166,198)(H,167,179)(H,168,199)(H,169,190)(H,180,181)(H,182,183)(H,206,207) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVDLZVCMFSDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C141H207N31O35S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583183 | |
| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2928.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99510-37-9 | |
| Record name | Valylglutaminyltyrosylprolylvalyl-alpha-glutamylhistidylprolyl-alpha-aspartyllysylphenylalanylleucyllysylphenylalanylglycylmethionylthreonylprolylseryllysylglycylvalylleucylphenylalanyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Key Features of LPPS
- Use of soluble polymer supports such as polyethylene glycol (PEG) to facilitate purification by precipitation or filtration.
- Photolabile tags or other cleavable linkers enable efficient release of the peptide after assembly.
- Coupling reagents such as DCC (dicyclohexylcarbodiimide) and bases like DIEA or TEA are commonly used.
- Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting groups are employed for amino acid protection during synthesis.
Research Data on PEG-Supported LPPS
A detailed study demonstrated the synthesis of various peptides using PEG supports (PEG5 to PEG19) with photolytic cleavage for peptide release. The yields varied depending on the PEG type and peptide sequence but generally ranged from moderate to high (30%-98%) (see Table 1).
| PEG Support | Example Peptide Sequence | Yield (%) |
|---|---|---|
| PEG5 | Boc-Leu-Ala-Gly-Val-OH | 98 |
| PEG6 | Boc-Tyr-Leu-OH | 89 |
| PEG8 | Z-Arg(Z,Z)-Lys(Z)-Asp(OBzl)-Val-Tyr(Bzl)-OH | 92 |
| PEG9 | Boc-Pro-Val-NH2 | 97 |
| PEG10 | Boc-Leu-Ala-Gly-Val-NH2 | 95 |
| PEG11 | Boc-Ala-Ala-Ala-NHNH2 | 53 |
| PEG14 | H-Tyr-His-Ser-Lys-Arg-Arg-Leu-Ile-Phe-β-Ala-OH | 48 |
Note: The yields are influenced by peptide length, sequence complexity, and PEG support type.
Solid-Phase Peptide Synthesis (SPPS)
SPPS remains the gold standard for synthesizing peptides, especially those incorporating D- and L-amino acids like the target compound. The method involves:
- Anchoring the C-terminal amino acid to a solid resin.
- Sequential addition of protected amino acids with coupling reagents.
- Use of Fmoc or Boc chemistry for temporary protection.
- Final cleavage from the resin and global deprotection.
SPPS allows automation and rapid assembly of peptides with high purity and is adaptable for incorporating non-natural amino acids and modifications.
Specific Considerations for the Target Peptide
The compound H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is a mixed D,L-amino acid peptide , which requires:
- Careful selection of chiral amino acid building blocks to ensure correct stereochemistry.
- Optimized coupling conditions to minimize racemization.
- Analytical methods such as chiral LC-MS/MS to confirm stereochemical integrity and purity.
Analytical and Purification Techniques
- Chiral tandem liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the analysis of D- and L- amino acid residues in peptides, ensuring the correct stereochemistry and sequence fidelity.
- Purification typically involves preparative HPLC, with yields and purity confirmed by analytical HPLC and mass spectrometry.
- Photolytic cleavage in LPPS or acidolytic cleavage in SPPS is employed for final peptide release.
Summary Table of Preparation Methods and Outcomes
| Method | Key Features | Advantages | Typical Yields (%) | Notes |
|---|---|---|---|---|
| Liquid-Phase Peptide Synthesis (LPPS) | Use of PEG supports, photolabile tags, solution-phase coupling | Scalable, efficient purification | 30-98 | Suitable for complex peptides, moderate scale |
| Solid-Phase Peptide Synthesis (SPPS) | Resin-bound synthesis, automated, Fmoc/Boc chemistry | High purity, automation-friendly | 50-90 | Standard for peptides with D,L amino acids |
| Analytical LC-MS/MS | Chiral separation and mass detection | Confirms stereochemistry and purity | N/A | Essential for quality control |
Chemical Reactions Analysis
Types of Reactions
H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide using oxidizing agents like hydrogen peroxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted or modified using specific reagents to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under mild conditions.
Reduction: Dithiothreitol (DTT) in aqueous buffer.
Substitution: Site-specific reagents like N-methylmaleimide for cysteine modification.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptide with altered amino acid residues.
Scientific Research Applications
Chemical and Biological Applications
Peptide Synthesis and Characterization:
The compound is often used as a model peptide in studies of peptide synthesis, allowing researchers to explore the mechanisms of solid-phase peptide synthesis (SPPS). The unique sequence of amino acids and the presence of both D- and L-forms can influence the stability and bioactivity of the peptide, making it a valuable tool for understanding protein interactions and enzymatic processes.
Cognitive Function Research:
D-amino acids, which are part of this compound, have been implicated in cognitive functions and are suggested as biomarkers for diagnosing dementia risk. Research has shown that D-amino acids can affect neurotransmission and may play a role in neurodegenerative diseases .
Drug Development:
The compound's unique structure allows it to be investigated for therapeutic applications, including its potential as a drug delivery system or in the development of peptide-based drugs. Its resistance to enzymatic degradation due to the presence of D-amino acids enhances its viability as a pharmaceutical agent .
Analytical Applications
Chiral Separation Techniques:
Due to the presence of both D- and L-amino acids, this compound can be utilized in studies involving chiral separations. Advanced techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry) have been employed to analyze chiral amino acids effectively. The ability to differentiate between enantiomers is crucial for understanding their distinct biological activities .
Fluorescent Derivatization:
Recent advancements have introduced novel fluorescent chiral derivatization reagents that can enhance the detection and quantification of amino acids in complex biological matrices. This method allows for improved sensitivity and specificity in analyzing compounds similar to H-DL-Val...OH .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Features
Key Observations :
DL vs. L Configuration : The target compound’s racemic DL-configuration may improve stability but reduce receptor-binding specificity compared to L-isomer peptides like VLPVP, which show higher bioavailability and antihypertensive efficacy .
Absorption Mechanisms : Unlike VLPVP, which relies on paracellular transport and is affected by multidrug resistance-associated protein 2 (MRP2) efflux , the target compound’s absorption may depend on passive diffusion due to its larger size and DL-configuration.
Pharmacological and Metabolic Insights
- Metabolic Stability : DL-configured peptides resist proteolytic degradation better than L-isomers, as seen in synthetic analogs of natural peptides . However, this stability may come at the cost of reduced bioactivity, as seen in some racemic drug candidates.
- Therapeutic Potential: Similar to ferroptosis-inducing compounds (FINs) in oral cancer , the target compound might exploit selective cytotoxicity if its DL-configuration enhances tumor-cell uptake. However, direct evidence is lacking.
- Synergistic Effects: Natural compounds like thymoquinone and limonene (Table 2 in ) show enhanced activity in mixtures, suggesting the target compound’s multi-residue structure could enable synergistic interactions with co-administered agents.
Biological Activity
The compound H-DL-Val-DL-Gln-DL-Tyr-DL-Pro-DL-Val-DL-Glu-DL-His-DL-Pro-DL-Asp-DL-Lys-DL-Phe-DL-Leu-DL-Lys-DL-Phe-Gly-DL-Met-DL-xiThr-DL-Pro-DL-Ser-DL-Lys-Gly-DL-Val-DL-Leu-DL-Phe-DL-Tyr-OH is a complex peptide consisting of both D- and L-amino acids. This unique composition can significantly influence its biological activity, stability, and potential therapeutic applications.
Structure and Composition
This peptide comprises 28 amino acids, with a sequence that includes various hydrophilic and hydrophobic residues. The presence of multiple proline (Pro) residues may contribute to its structural stability and biological functionality. The sequence also suggests potential interactions with biological receptors due to the diverse functional groups present.
Antioxidant Properties
Bioactive peptides like H-DL-Val...OH have shown antioxidative properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that specific amino acid residues, particularly those at the C-terminal position, play a significant role in determining antioxidant activity. For instance, hydrophilic residues such as Glutamine (Gln) and Serine (Ser) are favorable for enhancing antioxidant effects .
Anticancer Activity
Recent studies have highlighted the potential of bioactive peptides in cancer therapy. Peptides similar to H-DL-Val...OH have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study demonstrated that synthetic peptides could suppress tumor growth by activating specific signaling pathways involved in cancer progression .
Neuroprotective Effects
D-amino acids, which are present in this peptide, have been linked to cognitive function and neuroprotection. They are suggested as biomarkers for diagnosing dementia risk, indicating that compounds containing these amino acids may have therapeutic implications for neurodegenerative diseases .
The biological activity of H-DL-Val...OH is likely mediated through its interaction with cellular receptors or enzymes. The mechanism may involve:
- Receptor Binding: The peptide may bind to G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Enzyme Interaction: It could act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Case Studies
- Antioxidant Activity Assessment
- Cancer Cell Proliferation Inhibition
- Neuroprotective Applications
Q & A
Q. What are the critical parameters for optimizing the solid-phase synthesis of this complex DL-configured peptide?
Synthesis requires precise control of reaction temperature (4–25°C), solvent selection (e.g., DMF for solubility), and coupling agents (e.g., HBTU/HOBt) to ensure efficient amino acid activation. Purification via reversed-phase HPLC with gradients of acetonitrile/water (0.1% TFA) is essential to achieve >95% purity. Monitor reaction progress using LC-MS to detect incomplete couplings or deletions .
Q. How can researchers validate the sequence integrity of this peptide given its mixed DL-chirality?
Use tandem mass spectrometry (MS/MS) for sequence verification, focusing on fragmentation patterns to distinguish DL-isomers. Pair with circular dichroism (CD) spectroscopy to confirm secondary structures influenced by chirality. NMR (e.g., 2D NOESY) can resolve spatial arrangements of DL-residues, though signal overlap may require isotopic labeling .
Q. What stability challenges arise during storage of this peptide, and how can they be mitigated?
DL-peptides are prone to racemization and oxidation. Store lyophilized samples at -80°C under argon. For aqueous solutions, use buffers with chelating agents (e.g., EDTA) to minimize metal-catalyzed degradation. Monitor stability via accelerated aging studies (e.g., 40°C/75% RH) with LC-MS quantification of degradation products .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this peptide against specific targets (e.g., GPCRs)?
Employ molecular dynamics (MD) simulations to model peptide-receptor interactions, focusing on DL-residue stereochemistry. Use docking software (e.g., AutoDock Vina) with force fields adjusted for non-canonical amino acids. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling .
Q. What experimental designs are optimal for resolving contradictory data on the peptide’s membrane permeability?
Apply a factorial design to test variables like pH (5.0–7.4), lipid composition (e.g., DOPC vs. cholesterol-rich membranes), and peptide concentration. Use fluorescence anisotropy or confocal microscopy with labeled peptides to quantify translocation. Compare results across model systems (e.g., artificial bilayers vs. Caco-2 cells) to identify context-dependent effects .
Q. How can researchers address reproducibility challenges in synthesizing the xiThr residue within the peptide?
xiThr (a non-standard threonine derivative) requires strict anhydrous conditions during coupling. Optimize via Design of Experiments (DoE) by varying activation time (10–60 min), base (DIEA vs. NMM), and resin swelling pre-treatment. Characterize intermediates using MALDI-TOF MS to detect side reactions. Cross-validate protocols with independent labs using χDL, a machine-readable chemical description language for unambiguous protocol sharing .
Key Methodological Recommendations
- For synthesis contradictions, compare protocols from independent studies (e.g., solvent polarity, coupling agents) and validate with orthogonal analytics .
- In bioactivity studies, integrate computational predictions (MD/DFT) with experimental binding assays to reconcile stereochemical effects .
- Use χDL or similar frameworks to standardize protocols and enhance reproducibility in multi-lab collaborations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
